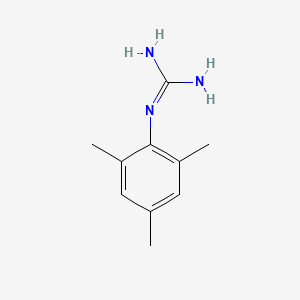
2-(3,4,5-Trifluorophenyl)imidazole-5-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4,5-Trifluorophenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of trifluorophenyl and methanol groups in this compound makes it a unique and valuable molecule in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trifluorophenyl)imidazole-5-methanol typically involves multi-component reactions. One common method is the cyclocondensation of 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate. This reaction can be catalyzed by various catalysts such as tetrabutyl ammonium bromide, molecular iodine, or Brønsted acidic ionic liquids .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis and the use of environmentally friendly catalysts are often employed to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4,5-Trifluorophenyl)imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, carbonyl compounds, and reduced imidazole analogs .
Aplicaciones Científicas De Investigación
2-(3,4,5-Trifluorophenyl)imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 2-(3,4,5-Trifluorophenyl)imidazole-5-methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The trifluorophenyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,4,5-Trifluorophenyl)imidazole
- 2-(3,4,5-Trifluorophenyl)imidazole-4-methanol
- 2-(3,4,5-Trifluorophenyl)imidazole-5-carboxaldehyde
Uniqueness
2-(3,4,5-Trifluorophenyl)imidazole-5-methanol is unique due to the presence of both trifluorophenyl and methanol groups, which confer distinct chemical and biological properties. The trifluorophenyl group enhances the compound’s stability and lipophilicity, while the methanol group provides a reactive site for further chemical modifications .
Propiedades
Fórmula molecular |
C10H7F3N2O |
|---|---|
Peso molecular |
228.17 g/mol |
Nombre IUPAC |
[2-(3,4,5-trifluorophenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H7F3N2O/c11-7-1-5(2-8(12)9(7)13)10-14-3-6(4-16)15-10/h1-3,16H,4H2,(H,14,15) |
Clave InChI |
WLIAPCQGCCQEKE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)F)F)C2=NC=C(N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B15333624.png)


![5-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B15333645.png)






![6-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B15333687.png)
![7-(Hydroxymethyl)-3-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B15333697.png)
